

Application Note: Quantification of Selatinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Selatinib*

Cat. No.: *B610765*

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Abstract

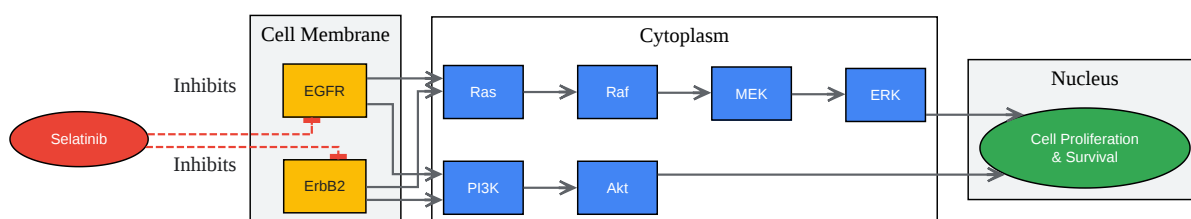
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Selatinib**, a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB-2), in human plasma. The method utilizes protein precipitation for sample preparation and reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The assay has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of **Selatinib**.

Introduction

Selatinib is a potent tyrosine kinase inhibitor that targets both EGFR and ErbB-2, key drivers in the proliferation of various tumor cells.[1][2][3] Accurate measurement of **Selatinib** concentrations in plasma is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic exposure, and managing potential dose-related side effects. This document provides a detailed protocol for a validated LC-MS/MS method to quantify **Selatinib** in human plasma, supporting clinical and preclinical research. Pharmacokinetic studies have shown that **Selatinib** reaches a mean peak plasma concentration between 69.4 and 494 ng/mL.[4][5]

Signaling Pathway

Selatinib exerts its therapeutic effect by inhibiting the phosphorylation of EGFR and ErbB-2, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The primary signaling cascades affected are the Ras/MAPK and PI3K/Akt pathways.

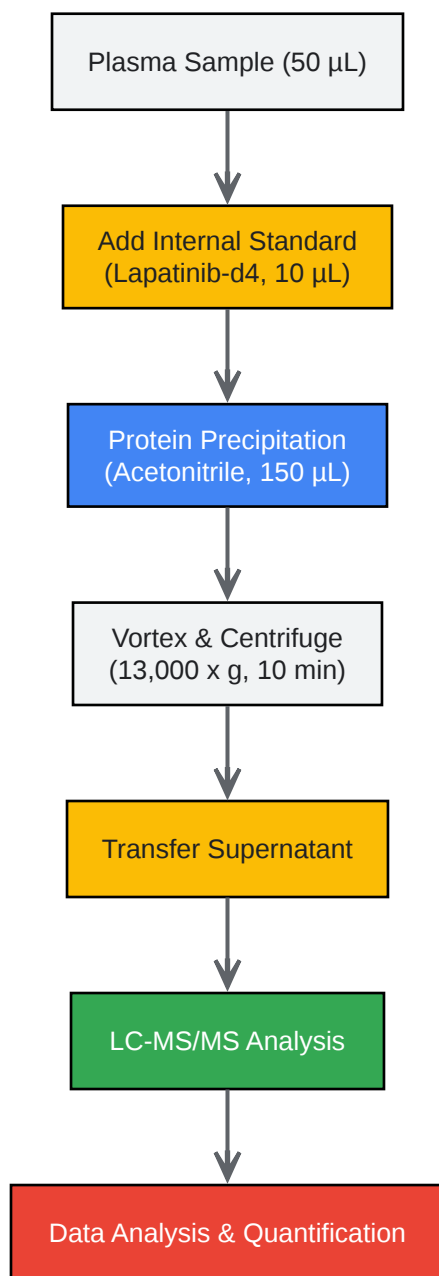


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Caption: **Selatinib** inhibits EGFR and ErbB-2 signaling pathways.

Experimental Workflow

The analytical workflow consists of plasma sample collection, protein precipitation-based extraction of **Selatinib**, followed by LC-MS/MS analysis.



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Caption: Workflow for **Selatinib** quantification in plasma.

Experimental Protocols

Materials and Reagents

- **Selatinib** reference standard (purity >99%)

- Lapatinib-d4 (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma (K2-EDTA)
- Ultrapure water

Stock and Working Solutions

- **Selatinib** Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **Selatinib** in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Lapatinib-d4 in 1 mL of methanol.
- Working Solutions: Prepare working solutions of **Selatinib** and the internal standard by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

Sample Preparation

- Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Lapatinib-d4).
- Add 150 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- System: UHPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Gradient:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90% to 20% B
 - 3.1-4.0 min: 20% B

Mass Spectrometry

- System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C

- Desolvation Gas Flow: 800 L/hr
- MRM Transitions:
 - **Selatinib**: Precursor ion (m/z) 565.1 → Product ion (m/z) [to be determined experimentally, predicted fragments could be around m/z 352 and 198 based on structure]
 - Lapatinib-d4 (IS): Precursor ion (m/z) 585.2 → Product ion (m/z) 369.2

Quantitative Data Summary

The method was validated over a concentration range of 1 to 1000 ng/mL in human plasma. The calibration curve was linear with a correlation coefficient (r^2) > 0.99.

Parameter	LLOQ (1 ng/mL)	LQC (3 ng/mL)	MQC (100 ng/mL)	HQC (800 ng/mL)
Intra-day Precision (%CV)	< 15%	< 10%	< 10%	< 10%
Inter-day Precision (%CV)	< 15%	< 10%	< 10%	< 10%
Accuracy (% Bias)	± 20%	± 15%	± 15%	± 15%
Recovery (%)	> 85%	> 85%	> 85%	> 85%
Matrix Effect (%)	< 15%	< 15%	< 15%	< 15%

Table 1: Summary of method validation parameters for the quantification of **Selatinib** in human plasma. LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **Selatinib** in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and

research settings. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of **Selatinib**, contributing to the optimization of its clinical use.

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